molecular formula C6H5ClFNO3S B1396122 3-Fluoro-5-methoxypyridine-2-sulfonyl chloride CAS No. 1261870-77-2

3-Fluoro-5-methoxypyridine-2-sulfonyl chloride

Cat. No. B1396122
CAS RN: 1261870-77-2
M. Wt: 225.63 g/mol
InChI Key: QUSOIDYSJOZKIT-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S . It is used in pharmaceutical testing and as a reference standard for accurate results .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5ClFNO3S .

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Fluoro-5-methoxypyridine-2-sulfonyl chloride is used in the synthesis of various nucleosides, including those related to 5-fluorocytosine and 5-fluorouracil. These compounds are valuable in medicinal chemistry for their potential therapeutic applications. For example, 4-amino-5-fluoro-2-pyridone, a derivative of this compound, was synthesized and used in the preparation of blocked nucleosides and their deprotected forms, like 5-fluoro-3-deazacytidine (Nesnow & Heidelberger, 1975).

Chemical Reactivity and Compound Synthesis

  • Research on fluorosulfonylation reagents like 1-bromoethene-1-sulfonyl fluoride demonstrates the potential of using compounds related to this compound in creating functionalized isoxazoles with sulfonyl fluoride moieties, which have applications in organic synthesis and potentially in drug discovery (Leng & Qin, 2018).

Material Science and Analytical Applications

  • In the field of material science, derivatives of this compound have been studied for their potential in creating fluorescent sensors. For instance, dansyl chloride, a compound related to this compound, has been used in creating fluorescent sensors for the detection of metal ions like antimony and thallium (Qureshi et al., 2019).

Solid-Phase Organic Synthesis

  • This compound and its derivatives are also useful in solid-phase organic synthesis. For example, polymer-supported sulfonyl chloride, a related compound, has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, which are significant in the development of new pharmaceuticals (Holte, Thijs, & Zwanenburg, 1998).

Catalytic Processes in Organic Chemistry

  • In catalytic processes, derivatives of this compound have been utilized. For example, ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has been achieved using sulfonyl chlorides, showcasing the utility of such compounds in achieving atypical regioselectivity in organic synthesis (Saidi et al., 2011).

Safety and Hazards

The safety data sheet for 3-Fluoro-5-methoxypyridine-2-sulfonyl chloride indicates that it has acute toxicity when ingested . In case of inhalation, it is advised to move out of the dangerous area .

properties

IUPAC Name

3-fluoro-5-methoxypyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-4-2-5(8)6(9-3-4)13(7,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSOIDYSJOZKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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